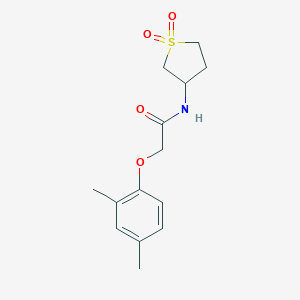

![molecular formula C18H17ClF3NO3 B284706 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284706.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop potential treatments for cystic fibrosis.

作用机制

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide selectively blocks the CFTR chloride channel by binding to a specific site on the protein. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel. This compound has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the inhibitor from the system.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects, including:

1. Inhibition of chloride ion transport: this compound blocks the movement of chloride ions through CFTR channels, leading to a decrease in chloride secretion.

2. Alteration of mucus properties: this compound has been shown to alter the properties of mucus in the airways, potentially affecting the clearance of mucus and contributing to the pathogenesis of cystic fibrosis.

3. Modulation of other ion channels: this compound has been shown to modulate the activity of other ion channels, such as the epithelial sodium channel (ENaC), which plays a role in fluid absorption in the airways.

实验室实验的优点和局限性

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide has a number of advantages and limitations for lab experiments, including:

Advantages:

1. Selectivity: this compound is a selective inhibitor of CFTR, meaning that it does not affect other ion channels or transporters.

2. Reversibility: this compound is a reversible inhibitor, allowing researchers to control the timing and duration of CFTR inhibition.

3. Availability: this compound is commercially available and relatively inexpensive, making it accessible to a wide range of researchers.

Limitations:

1. Off-target effects: Although this compound is selective for CFTR, it can still have off-target effects on other cellular processes.

2. Variability: The effects of this compound can vary depending on the cell type, experimental conditions, and duration of exposure.

3. Limited clinical relevance: this compound has not yet been developed as a clinical therapy for cystic fibrosis, so its relevance to human disease is still uncertain.

未来方向

There are a number of future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide, including:

1. Developing more selective inhibitors of CFTR: Although this compound is a selective inhibitor of CFTR, it can still have off-target effects. Developing more selective inhibitors could help to minimize these effects and improve the specificity of CFTR inhibition.

2. Investigating the effects of CFTR inhibition on other ion channels and transporters: this compound has been shown to modulate the activity of other ion channels, such as ENaC. Investigating these effects in more detail could provide insights into the broader physiological effects of CFTR inhibition.

3. Developing CFTR correctors and potentiators: CFTR correctors and potentiators are drugs that can restore the function of mutant CFTR proteins. Combining these drugs with CFTR inhibitors, such as this compound, could provide a more effective approach to treating cystic fibrosis.

4. Studying the effects of CFTR inhibition in animal models of cystic fibrosis: Although this compound has been extensively studied in cell culture models, its effects in animal models of cystic fibrosis are still unclear. Investigating these effects could provide important insights into the potential clinical applications of CFTR inhibitors.

合成方法

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methoxyphenol to form an intermediate, which is then coupled with 4-bromobutyric acid in the presence of a coupling agent. The resulting product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

科学研究应用

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide has been used extensively in scientific research to investigate the function and regulation of CFTR, as well as to develop potential treatments for cystic fibrosis. Some of the key applications of this compound include:

1. Studying the mechanism of CFTR regulation: this compound has been used to investigate the role of CFTR in various physiological processes, such as fluid secretion in the airways and intestinal tract, and to examine the effects of different regulatory factors on CFTR function.

2. Developing potential cystic fibrosis therapies: this compound has been used to screen for potential drugs that could restore CFTR function in patients with cystic fibrosis. For example, researchers have used this compound to identify compounds that can correct the folding and trafficking defects of mutant CFTR proteins.

3. Investigating the role of CFTR in other diseases: CFTR has been implicated in the pathogenesis of other diseases, such as pancreatitis and hypertension, and this compound has been used to study the role of CFTR in these conditions.

属性

分子式 |

C18H17ClF3NO3 |

|---|---|

分子量 |

387.8 g/mol |

IUPAC 名称 |

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide |

InChI |

InChI=1S/C18H17ClF3NO3/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(24)23-12-4-9-16(19)15(11-12)18(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,24) |

InChI 键 |

HSEBBIHZZKHXEB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

规范 SMILES |

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)

![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)

![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)

![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)

![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)

![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)

![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)

![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)

![2-chloro-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284643.png)

![Allyl 5-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284653.png)

![3-(2,4-dichlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284654.png)

![Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)